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Foreword
trans-4-Hydroxycrotonic acid (T-4-HCA), an active metabolite of γ-hydroxybutyrate (GHB),

has emerged as a critical pharmacological tool for dissecting the nuanced roles of the GHB

receptor system. Unlike its parent compound, which exhibits a broad spectrum of activity, T-4-

HCA demonstrates remarkable selectivity, offering a unique window into the excitatory signaling

pathways modulated by this enigmatic receptor. This guide provides a comprehensive technical

overview of the pharmacology of T-4-HCA, synthesizing current knowledge on its mechanism

of action, pharmacokinetics, and pharmacodynamics, and providing detailed experimental

protocols for its investigation. As a selective agonist, T-4-HCA is instrumental in differentiating

the functions of the high-affinity GHB receptor from those of the GABAB receptor, a critical step

in developing targeted therapeutics.

Introduction to trans-4-Hydroxycrotonic Acid
trans-4-Hydroxycrotonic acid, also known as γ-hydroxycrotonic acid (GHC), is a structural

analogue and an active metabolite of the neurotransmitter and psychoactive drug, γ-

hydroxybutyric acid (GHB).[1] It has been identified as an endogenous compound in the rat

central nervous system and is presumed to be present in humans as well.[1] The primary

scientific utility of T-4-HCA lies in its selective agonist activity at the high-affinity GHB receptor,

with negligible interaction with the GABAB receptor.[1] This selectivity allows for the specific
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investigation of the physiological and pathological roles of the GHB receptor, independent of

the sedative and hypnotic effects associated with GABAB receptor activation by GHB.[1]

Pharmacodynamics: Unraveling the Mechanism of
Action
The pharmacodynamic profile of T-4-HCA is defined by its selective interaction with the GHB

receptor, an excitatory G protein-coupled receptor (GPCR).[2]

Selective Agonism at the GHB Receptor
T-4-HCA binds to the high-affinity GHB receptor with an affinity that is reportedly four times

greater than that of GHB itself.[1] This interaction is stereoselective and specific, as T-4-HCA

does not bind to the low-affinity GHB binding site, which is recognized as the GABAB receptor.

[1] This selective agonism is the cornerstone of its utility as a research tool, enabling the

deconvolution of GHB's complex pharmacology.

Downstream Signaling Pathways
Activation of the GHB receptor by T-4-HCA initiates a cascade of intracellular events

characteristic of GPCR signaling. While the precise downstream pathway is still under active

investigation, current evidence points towards the following mechanisms:

G-Protein Coupling: Studies suggest that the GHB receptor couples to pertussis toxin-

sensitive G proteins, likely of the Gi/o family. This is supported by findings that GHB

stimulates [35S]GTPγS binding, an effect that is abolished by pertussis toxin.[3][4]

Modulation of Adenylyl Cyclase: Activation of the GHB receptor by agonists, including GHB

at nanomolar concentrations, has been shown to inhibit forskolin-stimulated adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Calcium Signaling: GHB receptor stimulation can induce a transient increase in intracellular

calcium concentrations, likely through the activation of T-type calcium channels.[5]

Glutamate Release: A key functional consequence of GHB receptor activation by T-4-HCA is

an increase in extracellular glutamate concentrations, particularly in the hippocampus.[1][7]
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This excitatory effect stands in contrast to the sedative effects of GHB, which are mediated

by GABAB receptor activation.

Figure 1: Proposed signaling pathway of T-4-HCA at the GHB receptor.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Detailed pharmacokinetic studies specifically on T-4-HCA are limited. Much of the current

understanding is extrapolated from the known metabolic pathways of GHB.

Metabolism
T-4-HCA is an active metabolite of GHB. The metabolic pathways of GHB are complex and

involve reversible reactions. While specific enzymes responsible for the further metabolism of

T-4-HCA have not been fully characterized, it is likely subject to cellular metabolic processes.

Distribution
As a small, polar molecule, the ability of T-4-HCA to cross the blood-brain barrier is a critical

factor in its central nervous system activity. The distribution of GHB is known to be influenced

by monocarboxylate transporters, and it is plausible that T-4-HCA may utilize similar transport

mechanisms.

Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for T-4-HCA, providing a

comparative reference for researchers.
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Parameter Value Species/System Reference

Binding Affinity (Ki) 1.1 µM Rat brain membranes [7]

Binding Affinity (Kd1) 7 nM Rat brain membranes [8]

Binding Affinity (Kd2) 2 µM Rat brain membranes [8]

Relative Affinity vs.

GHB
~4-fold higher Rat brain membranes [1]

Effect on Glutamate

Release

Dose-dependent

increase

Rat hippocampus (in

vivo)
[7]

Experimental Protocols
To facilitate further research into the pharmacology of T-4-HCA, this section provides detailed,

step-by-step methodologies for key experimental workflows.

Radioligand Binding Assay for the GHB Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the GHB receptor using [3H]-GHB.

Materials:

Rat brain tissue (hippocampus or cortex)

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2

[3H]-GHB (specific activity ~20-60 Ci/mmol)

Unlabeled GHB (for non-specific binding determination)

Test compounds (e.g., T-4-HCA)

96-well microplates
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Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail

Scintillation counter

Protein assay kit (e.g., BCA)

Procedure:

Membrane Preparation:

Dissect rat brain tissue on ice and homogenize in 10 volumes of ice-cold homogenization

buffer using a Polytron homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the

crude membrane fraction.

Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2

mg/mL, as determined by a protein assay.

Binding Assay:

In a 96-well microplate, set up the following in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GHB (final concentration ~5-10 nM),

and 100 µL of membrane suspension.

Non-specific Binding: 50 µL of unlabeled GHB (final concentration ~1 mM), 50 µL of

[3H]-GHB, and 100 µL of membrane suspension.

Competition: 50 µL of test compound at various concentrations, 50 µL of [3H]-GHB, and

100 µL of membrane suspension.
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Incubate the plate at 4°C for 30 minutes.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer

using a cell harvester.

Wash the filters three times with 3 mL of ice-cold assay buffer.

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to

equilibrate.

Measure the radioactivity in a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the test compound.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

In Vivo Microdialysis for Glutamate Measurement
This protocol outlines the procedure for measuring extracellular glutamate levels in the rat

hippocampus following local administration of T-4-HCA via microdialysis.

Materials:

Male Sprague-Dawley rats (250-300 g)

Stereotaxic apparatus
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Microdialysis probes (e.g., CMA 12, 2 mm membrane)

Microinfusion pump

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM

MgCl2, pH 7.4

T-4-HCA

HPLC system with fluorescence detection

O-phthalaldehyde (OPA) reagent for derivatization

Procedure:

Surgical Implantation of Microdialysis Probe:

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

Mount the rat in a stereotaxic frame.

Implant a guide cannula targeting the hippocampus (e.g., AP -3.8 mm, ML ±2.5 mm, DV

-2.8 mm from bregma).

Allow the animal to recover for at least 24 hours.

Microdialysis Experiment:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

Allow a stabilization period of at least 1-2 hours.

Collect baseline dialysate samples every 20 minutes for at least one hour.

Switch the perfusion medium to aCSF containing T-4-HCA at the desired concentration.
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Continue collecting dialysate samples every 20 minutes for the duration of the drug

administration and for a subsequent washout period.

Glutamate Analysis by HPLC:

Derivatize the glutamate in the dialysate samples with OPA reagent to form a fluorescent

product.

Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase

column and a fluorescence detector.

Quantify the glutamate concentration by comparing the peak area to a standard curve of

known glutamate concentrations.

Data Analysis:

Express the glutamate concentrations as a percentage of the baseline levels.

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc

tests) to determine the significance of the T-4-HCA-induced changes in glutamate release.

Figure 3: Workflow for in vivo microdialysis to measure glutamate.

Synthesis of trans-4-Hydroxycrotonic Acid
For research purposes, T-4-HCA can be synthesized from commercially available starting

materials. A common method involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate.

Reaction Scheme:

Ethyl (E)-4-bromobut-2-enoate + KOH/H2O → trans-4-Hydroxycrotonic acid

Procedure:

To a solution of ethyl (E)-4-bromobut-2-enoate in water, add potassium hydroxide (KOH).

Stir the reaction mixture at an elevated temperature (e.g., 100°C) for several hours.

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield T-4-HCA.

Conclusion and Future Directions
trans-4-Hydroxycrotonic acid is an invaluable tool for the selective investigation of the GHB

receptor. Its ability to activate this receptor without engaging the GABAB receptor has been

instrumental in elucidating the excitatory effects mediated by the GHBergic system, particularly

the modulation of glutamate release. The experimental protocols provided in this guide offer a

framework for researchers to further explore the pharmacology of T-4-HCA and the intricate

signaling pathways of the GHB receptor.

Future research should focus on several key areas:

Detailed Pharmacokinetic Profiling: A comprehensive characterization of the ADME

properties of T-4-HCA is crucial for understanding its in vivo disposition and for designing

more precise pharmacological studies.

Elucidation of Downstream Signaling: Further investigation into the specific G-protein

subtypes and downstream effectors of the GHB receptor will provide a more complete

picture of its signaling cascade.

In Vivo Behavioral Studies: Exploring the behavioral consequences of selective GHB

receptor activation with T-4-HCA in various animal models will shed light on the physiological

and pathological roles of this receptor in complex behaviors.

Development of More Selective Ligands: The synthesis and characterization of novel, even

more selective agonists and antagonists for the GHB receptor will continue to be a priority for

advancing our understanding of this system.

By leveraging the unique properties of T-4-HCA and employing rigorous experimental

methodologies, the scientific community can continue to unravel the complexities of the GHB

receptor and its potential as a therapeutic target.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b029462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kemmel, V., et al. (2010). Calcium and cAMP Signaling Induced by Gamma-Hydroxybutyrate
Receptor(s) Stimulation in NCB-20 Neurons. Neuroscience, 168(1), 185-194.
T-HCA - Wikipedia. (n.d.).
Snead, O. C., 3rd. (2000). Evidence for a G protein-coupled gamma-hydroxybutyric acid
receptor. Journal of Neurochemistry, 75(5), 1986–1996.
GHB receptor - Wikipedia. (n.d.).
Carter, L. P., et al. (2004). Effects of γ-Hydroxybutyrate (GHB) on Schedule-Controlled
Responding in Rats: Role of GHB and GABAB Receptors. Journal of Pharmacology and
Experimental Therapeutics, 308(1), 182-188.
Wierońska, J. M., et al. (2018). Glutamate, Glutamine and GABA Levels in Rat Brain
Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. Frontiers
in Molecular Neuroscience, 11, 417.
Takazawa, A., et al. (1995). In vivo microdialysis monitoring for extracellular glutamate and
GABA in the ventral hippocampus of the awake rat during kainate-induced seizures.
Psychiatry and Clinical Neurosciences, 49(3), S275-S277.
Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms.
Pharmacology, Biochemistry and Behavior, 92(2), 199-209.
Snead, O. C., 3rd. (2000). Evidence for a G protein-coupled gamma-hydroxybutyric acid
receptor. Journal of Neurochemistry, 75(5), 1986–1996.
Goodwin, A. K., et al. (2012). The Discriminative Stimulus Effects of Baclofen and Gamma
Hydroxybutyrate (GHB) in C57BL/6J Mice. Behavioural Pharmacology, 23(5-6), 575-584.
TOSSAVAINEN, P., et al. (2003). In vivo cellular uptake of glutamate is impaired in the rat
hippocampus during and after transient cerebral ischemia: a microdialysis extraction study.
Journal of Neurochemistry, 87(1), 82-91.
Saransaari, P., & Oja, S. S. (1998). Microdialysis as a tool for in vivo investigation of
glutamate transport capacity in rat brain. Neurochemical Research, 23(4), 461-466.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved
January 4, 2026, from a relevant scientific supplier website.
CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. (n.d.).
Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase
extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the
sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of Neurochemistry, 87(3),
722-732.
Smith, C. E., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-
condensation of glyoxylic acid. RSC Advances, 11(48), 30469-30474.
γ-Hydroxybutyric acid - Wikipedia. (n.d.).
Galvez, T., et al. (2000). The heteromeric GABA-B receptor recognizes G-protein alpha
subunit C-termini. FEBS Letters, 467(2-3), 342-346.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 4, 2026, from a relevant
scientific service provider website.
Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase
extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the
sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722–732.
CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. (n.d.).
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 4, 2026, from a
relevant scientific supplier website.
4-HYDROXY-BUT-2-ENOIC ACID synthesis - ChemicalBook. (n.d.). Retrieved January 4,
2026, from a relevant chemical supplier website.
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and
applications in pharmacology. Life Sciences, 74(4), 489-508.
Izenwasser, S., & Terry, P. (1995). Determination of radioligand specific activity using
competition binding assays. Journal of Pharmacological and Toxicological Methods, 33(2),
105-112.
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and
applications in pharmacology. Life Sciences, 74(4), 489–508.
Revvity. (n.d.). GTP Gi Binding assay Detection Kit. Retrieved January 4, 2026, from a
relevant scientific supplier website.
Gs alpha subunit - Wikipedia. (n.d.).
Revvity. (n.d.). GTP binding assay. Retrieved January 4, 2026, from a relevant scientific
supplier website.
CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents. (n.d.).
Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved January 4, 2026, from a
relevant scientific supplier website.
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-
receptor interactions. Biophysics Reports, 2(1), 1-10.
PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
Felmlee, M. A., et al. (2013). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics,
and Toxicology. The AAPS Journal, 15(3), 793-806.
Hechler, V., et al. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence
for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience Letters, 110(1-2), 204-
209.
Raiteri, M., et al. (1998). Glutamate release in human cerebral cortex and its modulation by
5-hydroxytryptamine acting at h 5-HT1D receptors. British Journal of Pharmacology, 124(7),
1354–1360.
Lu, C. W., et al. (2021). Chlorogenic Acid Decreases Glutamate Release from Rat Cortical
Nerve Terminals by P/Q-Type Ca2+ Channel Suppression: A Possible Neuroprotective

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism. International Journal of Molecular Sciences, 22(21), 11447.
Burke, S. P., & Nadler, J. V. (1989). Inhibition of endogenous glutamate release from
hippocampal tissue by Ca2+ channel toxins. Brain Research, 498(2), 378-381.
Konishi, Y. (2022).
Szerb, J. C., & O'Regan, P. A. (1988). Effect of glutamine on glutamate release from
hippocampal slices induced by high K+ or by electrical stimulation: interaction with different
Ca2+ concentrations. Journal of Neurochemistry, 51(5), 1612-1618.
EKG Science. (2022, July 4). Pharmacokinetics: Absorption, Distribution, Metabolism &
Excretion [Video]. YouTube.
Mathews, G. C., & Diamond, J. S. (2003). Dynamic Regulation of Synaptic GABA Release
by the Glutamate-Glutamine Cycle in Hippocampal Area CA1. The Journal of Neuroscience,
23(6), 2207-2216.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature
Experiments [experiments.springernature.com]

2. GHB receptor - Wikipedia [en.wikipedia.org]

3. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

4. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor
through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

5. Calcium and cAMP signaling induced by gamma-hydroxybutyrate receptor(s) stimulation
in NCB-20 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in
the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of
gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of
gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b029462?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-4939-7228-9_14
https://experiments.springernature.com/articles/10.1007/978-1-4939-7228-9_14
https://en.wikipedia.org/wiki/GHB_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC2631377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142108/
https://pubmed.ncbi.nlm.nih.gov/20153403/
https://pubmed.ncbi.nlm.nih.gov/20153403/
https://pubmed.ncbi.nlm.nih.gov/11032888/
https://pubmed.ncbi.nlm.nih.gov/11032888/
https://pubmed.ncbi.nlm.nih.gov/14535954/
https://pubmed.ncbi.nlm.nih.gov/14535954/
https://pubmed.ncbi.nlm.nih.gov/14535954/
https://pubmed.ncbi.nlm.nih.gov/2158017/
https://pubmed.ncbi.nlm.nih.gov/2158017/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of
trans-4-Hydroxycrotonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029462#pharmacology-of-trans-4-hydroxycrotonic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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